2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl
Description
2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core saturated at the 4,5,6,7-positions, with an ethanol substituent at the 1-position and two hydrochloride salts. This structural motif is associated with pharmacological activity, particularly as a toll-like receptor (TLR) antagonist. A derivative of this compound, 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile, has been patented by F. Hoffmann-La Roche AG for treating systemic lupus erythematosus (SLE) via TLR7-9 antagonism .
Properties
Molecular Formula |
C8H14ClN3O |
|---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H13N3O.ClH/c12-4-3-11-8-1-2-9-5-7(8)6-10-11;/h6,9,12H,1-5H2;1H |
InChI Key |
LHLHENAJWYDDAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N(N=C2)CCO.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol dihydrochloride generally involves the construction of the fused pyrazolo[4,3-c]pyridine core followed by functionalization with an ethanol side chain and subsequent conversion to the dihydrochloride salt. The synthetic routes can be broadly categorized into:
- Cyclization of suitable precursors to form the pyrazolo-pyridine ring system.
- Functional group transformations to introduce the ethanol moiety.
- Salt formation with hydrochloric acid to yield the dihydrochloride.
Detailed Synthetic Procedures
Synthesis of the Pyrazolo[4,3-c]pyridine Core
A key step in the synthesis is the formation of the tetrahydropyrazolo[4,3-c]pyridine ring system. According to a patent (CN113264931B), a multistep process can be employed starting from commercially available precursors:
| Step | Reaction Conditions | Reagents | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | -78 °C to 25 °C, THF solvent, overnight | Compound 1 + diethyl oxalate, LiHMDS base | Formation of diester intermediate (Compound 2) | 75 |
| 2 | 80 °C, 1 h, acetic acid | Compound 2 + hydrazine hydrate | Hydrazine-mediated cyclization to pyrazole (Compound 3) | 80 |
| 3 | 100 °C, 12 h, DMSO solvent | Compound 3 + o-fluorobenzonitrile + K2CO3 | Formation of fused pyrazolo-pyridine (Compound 4) | 96 |
This sequence efficiently constructs the tetrahydropyrazolo[4,3-c]pyridine scaffold with high yields and good atom economy. The use of lithium hexamethyldisilazide (LiHMDS) as a strong base facilitates the initial condensation, while hydrazine promotes ring closure to the pyrazole ring. The final cyclization step involves nucleophilic aromatic substitution to close the pyridine ring fused to the pyrazole.
Formation of the Dihydrochloride Salt
The final compound is isolated as a dihydrochloride salt to enhance stability and solubility. This is achieved by treating the free base with anhydrous or aqueous hydrochloric acid:
- Dissolution of the free base in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Addition of HCl gas or concentrated hydrochloric acid.
- Precipitation or crystallization of the dihydrochloride salt.
- Filtration and drying to yield the pure salt form.
Research Findings and Data Summary
Reaction Yields and Conditions
| Step | Temperature | Time | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| LiHMDS-mediated condensation | -78 °C to 25 °C | 12 h | Tetrahydrofuran (THF) | 75 | Sensitive to moisture, inert atmosphere required |
| Hydrazine cyclization | 80 °C | 1 h | Acetic acid | 80 | Efficient ring closure |
| Pyridine ring closure | 100 °C | 12 h | Dimethyl sulfoxide (DMSO) | 96 | High yield, requires strong base (K2CO3) |
Notes on Synthetic Challenges and Optimization
- Temperature control is critical during the initial condensation step to avoid side reactions.
- Use of anhydrous and inert conditions improves yields and purity.
- Choice of solvent affects reaction rates and product isolation; THF and DMSO are preferred.
- Purification often involves extraction, drying over sodium sulfate, and column chromatography with ethyl acetate/petroleum ether mixtures.
- Scalability : The described methods are amenable to industrial scale due to straightforward reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of new drugs targeting various diseases . Its unique structure allows for the design of compounds with specific biological activities, such as enzyme inhibition or receptor modulation. In biology, it is used to study the effects of heterocyclic compounds on cellular processes and pathways. In industry, it finds applications in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a particular enzyme, thereby affecting a metabolic pathway and altering cellular function . The exact molecular targets and pathways involved depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Research Findings and Implications
Scaffold Optimization: The pyrazolo[4,3-c]pyridine core is a versatile scaffold for drug discovery. Substituent modifications (e.g., ethanol vs. methanol, position 1 vs. 3) significantly alter bioactivity . Ethanol at the 1-position may improve TLR binding kinetics due to enhanced hydrogen bonding or steric compatibility with receptor pockets.
Salt Form and Solubility :
- Dihydrochloride salts in both compounds enhance solubility, critical for oral bioavailability. Differences in pKa or crystal packing (due to substituents) may affect dissolution rates.
Safety Profiles :
- The irritant classification of the analog in underscores the need for rigorous toxicity profiling of structurally related compounds, including the target molecule.
Biological Activity
2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl is a heterocyclic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a fused pyrazole and pyridine ring system, positions it as a promising candidate for drug development. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- IUPAC Name : this compound
- Molecular Formula : C8H15Cl2N3O
- Molecular Weight : 240.13 g/mol
- CAS Number : 884535-07-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it acts as an allosteric modulator for core proteins in viral replication processes. For example, it has shown effectiveness in inhibiting the assembly of the hepatitis B virus core protein, thereby preventing viral replication .
Antiviral Activity
Studies have demonstrated that this compound exhibits significant antiviral properties. It has been evaluated for its ability to inhibit viral replication in various assays. The compound's mechanism involves binding to viral proteins and disrupting their function:
| Study | Virus | IC50 (µM) | Effect |
|---|---|---|---|
| Hepatitis B | 0.5 | Inhibition of core protein assembly | |
| Influenza | 0.8 | Reduction in viral titer |
Anticancer Potential
In addition to antiviral effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| MCF-7 | 15 | Cell cycle arrest |
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Case Study on Viral Infections : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound effectively inhibited hepatitis B virus replication in vitro with minimal cytotoxicity observed at therapeutic concentrations .
- Cancer Research : Another investigation focused on its effects on breast cancer cells showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
